molecular formula C14H24N2O4 B2564036 N-Ethyl-N-[2-[4-(hydroxymethyl)-4-methoxypiperidin-1-yl]-2-oxoethyl]prop-2-enamide CAS No. 2324069-41-0

N-Ethyl-N-[2-[4-(hydroxymethyl)-4-methoxypiperidin-1-yl]-2-oxoethyl]prop-2-enamide

Cat. No.: B2564036
CAS No.: 2324069-41-0
M. Wt: 284.356
InChI Key: IPIUGZZJVGYKAK-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-[4-(hydroxymethyl)-4-methoxypiperidin-1-yl]-2-oxoethyl]prop-2-enamide is a synthetic compound widely recognized for its applications across various fields including chemistry, biology, medicine, and industry. It possesses unique structural features that make it a focal point in scientific research.

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of this compound typically involves the reaction of N-ethyl-N-[2-(chloromethyl)-4-methoxypiperidin-1-yl]-2-oxoethyl prop-2-enamide with a suitable nucleophile. The process might include steps such as hydrolysis, esterification, and oxidation, performed under controlled temperature and pressure conditions to ensure optimal yield and purity.

Industrial production methods: : On an industrial scale, production methods leverage automated processes and reactors to facilitate large-batch synthesis. Continuous flow reactors are often utilized to maintain consistent reaction conditions, ensuring high throughput and repeatability.

Chemical Reactions Analysis

Types of reactions: : This compound undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitution.

Common reagents and conditions

  • Oxidation: Often utilizes reagents like potassium permanganate or chromium trioxide.

  • Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

  • Substitution: Nucleophiles such as hydroxide ions or alkoxide ions are frequently involved.

Major products: : The reactions typically result in derivatives with modifications at the piperidine ring or the propenamide group, creating compounds with varied functional properties.

Scientific Research Applications

Chemistry: : In chemistry, it serves as an intermediate in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

Biology: : Biologically, it is explored for its potential in modulating specific pathways, given its interaction with certain enzyme systems or receptors.

Medicine: : Medically, this compound has shown promise in preliminary studies as a lead compound for developing new therapeutic agents, particularly in targeting neurological disorders due to its piperidine moiety.

Industry: : In industry, it finds usage in the formulation of specialty chemicals and as a building block in the production of polymers and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. Its action involves binding to active sites, leading to either the activation or inhibition of specific biochemical pathways. The methoxypiperidinyl and propenamide groups are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Compared to other compounds like N-ethyl-N-[2-[4-(hydroxymethyl)-4-ethylpiperidin-1-yl]-2-oxoethyl]prop-2-enamide, N-Ethyl-N-[2-[4-(hydroxymethyl)-4-methoxypiperidin-1-yl]-2-oxoethyl]prop-2-enamide stands out due to its methoxy group, which imparts distinct electronic and steric characteristics, influencing its reactivity and interaction with biological targets.

Similar compounds include

  • N-Ethyl-N-[2-[4-(hydroxymethyl)-4-ethylpiperidin-1-yl]-2-oxoethyl]prop-2-enamide

  • N-Propyl-N-[2-[4-(hydroxymethyl)-4-methoxypiperidin-1-yl]-2-oxoethyl]prop-2-enamide

  • N-Ethyl-N-[2-[4-(hydroxymethyl)-4-ethoxypiperidin-1-yl]-2-oxoethyl]prop-2-enamide

Properties

IUPAC Name

N-ethyl-N-[2-[4-(hydroxymethyl)-4-methoxypiperidin-1-yl]-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-4-12(18)15(5-2)10-13(19)16-8-6-14(11-17,20-3)7-9-16/h4,17H,1,5-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIUGZZJVGYKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCC(CC1)(CO)OC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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